(R)-2-Amino-2-(2,4-dimethylphenyl)acetic acid
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Overview
Description
®-2-Amino-2-(2,4-dimethylphenyl)acetic acid is a chiral amino acid derivative with a unique structure that includes a phenyl ring substituted with two methyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,4-dimethylphenyl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the alkylation of a chiral glycine derivative with 2,4-dimethylbenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a strong base like sodium hydride (NaH) to deprotonate the glycine derivative, allowing it to act as a nucleophile.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2,4-dimethylphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the desired enantiomer can be achieved through techniques such as chiral chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2,4-dimethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
®-2-Amino-2-(2,4-dimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2,4-dimethylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino acid derivative can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid: The enantiomer of the compound, which may have different biological activities.
2-Amino-2-phenylacetic acid: Lacks the methyl substitutions on the phenyl ring, leading to different reactivity and properties.
2-Amino-2-(4-methylphenyl)acetic acid: Has a single methyl substitution, which can influence its chemical behavior and applications.
Uniqueness
®-2-Amino-2-(2,4-dimethylphenyl)acetic acid is unique due to its specific chiral configuration and the presence of two methyl groups on the phenyl ring
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,4-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-3-4-8(7(2)5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
RAXDTKWYXLIFNK-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](C(=O)O)N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N)C |
Origin of Product |
United States |
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